molecular formula C18H17N5O3 B2719004 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-90-7

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2719004
CAS No.: 899749-90-7
M. Wt: 351.366
InChI Key: UTRQLBFJSSGUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a benzodioxole moiety, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of a benzodioxole derivative with a suitable electrophile to form the desired intermediate.

    Amidation Reaction: The final step involves the coupling of the intermediate with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: Could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(2H-1,3-benzodioxol-5-yl)-2-chlorobenzamide
  • 5-amino-N-(2H-1,3-benzodioxol-5-yl)-2-chlorobenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)10-12-4-2-1-3-5-12)18(24)20-9-13-6-7-14-15(8-13)26-11-25-14/h1-8H,9-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRQLBFJSSGUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.